Carbazomycin G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

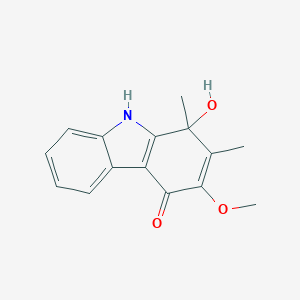

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one is a complex organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole structure . This is followed by specific functional group modifications to introduce the hydroxy, methoxy, and dimethyl groups at the desired positions on the carbazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups such as nitro, halogen, and hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Carbazomycin G exhibits significant antifungal properties, particularly against species of Trichophyton, which are known to cause skin infections. Research has demonstrated that this compound is effective in inhibiting the growth of these fungi, making it a potential candidate for antifungal drug development. The compound's unique quinolone moiety contributes to its biological activity, enhancing its efficacy against various fungal strains.

Case Study: Antifungal Efficacy

A study conducted by researchers highlighted the effectiveness of this compound against Trichophyton species, showing moderate antifungal activity. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead compound for developing new antifungal agents, especially in light of rising resistance to existing treatments .

Antibacterial Properties

In addition to its antifungal capabilities, this compound has been evaluated for its antibacterial effects. It has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This dual action against different bacterial strains is crucial in addressing the growing issue of antibiotic resistance.

Case Study: Antibacterial Activity

Research findings indicate that this compound and related compounds can inhibit bacterial growth effectively. In vitro studies have reported that this compound demonstrates antibacterial activity with MIC values comparable to established antibiotics, suggesting its potential use in treating bacterial infections .

Synthesis and Structural Insights

The total synthesis of this compound has been accomplished through various synthetic routes, showcasing its complex structure and the challenges associated with its production. Notably, a twelve-step synthesis process has been developed that highlights innovative methods for constructing the compound while maintaining high yields .

Table 1: Synthesis Overview of this compound

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Ring Closure | Biphenyl-2-amine | 26 |

| 2 | Functionalization | Various intermediates | TBD |

| ... | ... | ... | ... |

| n | Final Purification | Chromatography | TBD |

Broader Implications in Medicinal Chemistry

The applications of this compound extend beyond antifungal and antibacterial uses; it serves as a valuable scaffold for designing new therapeutic agents. The structural features of this compound allow for modifications that can enhance its pharmacological properties, making it a focal point in drug discovery efforts.

Research Directions

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, warranting further investigation into its efficacy against cancer cell lines.

- Combination Therapies : Exploring synergistic effects with other antimicrobial agents could enhance treatment outcomes in resistant infections.

Wirkmechanismus

The mechanism of action of 1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-[(4-hydroxy-3,6-dimethoxy-2-methyl-9H-carbazol-1-yl)methyl]-3-methoxy-1,2-dimethyl-9H-carbazol-4-ol

- 3-methylcarbazole

- 2-methylcarbazole

- murrayanine

Uniqueness

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one is unique due to its specific functional groups and their positions on the carbazole ring. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer |

115920-44-0 |

|---|---|

Molekularformel |

C15H15NO3 |

Molekulargewicht |

257.28 g/mol |

IUPAC-Name |

1-hydroxy-3-methoxy-1,2-dimethyl-9H-carbazol-4-one |

InChI |

InChI=1S/C15H15NO3/c1-8-13(19-3)12(17)11-9-6-4-5-7-10(9)16-14(11)15(8,2)18/h4-7,16,18H,1-3H3 |

InChI-Schlüssel |

XHIVRAVUXVHJKQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC |

Kanonische SMILES |

CC1=C(C(=O)C2=C(C1(C)O)NC3=CC=CC=C32)OC |

Synonyme |

carbazomycin G |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.